3-Azidomethyl-4-chloro-pyridine
CAS No.: 874821-40-6
Cat. No.: VC4129687
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 874821-40-6 |
---|---|
Molecular Formula | C6H5ClN4 |
Molecular Weight | 168.58 |
IUPAC Name | 3-(azidomethyl)-4-chloropyridine |
Standard InChI | InChI=1S/C6H5ClN4/c7-6-1-2-9-3-5(6)4-10-11-8/h1-3H,4H2 |
Standard InChI Key | PBEBYLQHGWEVDP-UHFFFAOYSA-N |
SMILES | C1=CN=CC(=C1Cl)CN=[N+]=[N-] |
Canonical SMILES | C1=CN=CC(=C1Cl)CN=[N+]=[N-] |
Introduction
Structural and Chemical Profile
3-Azidomethyl-4-chloro-pyridine (C₆H₅ClN₄) features a pyridine ring substituted with a chlorine atom at the 4-position and an azidomethyl group (-CH₂N₃) at the 3-position (Figure 1) . The azide moiety confers unique reactivity for Huisgen 1,3-dipolar cycloaddition (click chemistry), while the chloro group enhances electrophilicity for nucleophilic substitution . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 168.58 g/mol | |
Density | 1.244 g/cm³ | |
Boiling Point | 241.6°C at 760 mmHg | |
Flash Point | 99.9°C | |
LogP | 1.894 |
The compound’s stability under ambient conditions (<100°C) and compatibility with polar aprotic solvents (THF, DMF) make it suitable for multistep syntheses .
Synthetic Methodologies
Direct Azidation of Halogenated Pyridines
A patent by Boehringer Ingelheim Pharmaceuticals details the preparation of 3-azidomethyl-4-chloro-pyridine via nucleophilic substitution of 3-chloromethyl-4-chloro-pyridine with sodium azide in anhydrous THF at 0–25°C . The reaction achieves >80% yield after 12 hours, with purity confirmed by HPLC and ¹H-NMR . Alternative routes involve:
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RuCl₃-Catalyzed Oxidation: Gilbile et al. demonstrated N-oxidation of lutidine derivatives followed by functionalization with NaSH/CH₃I, though this method requires stringent temperature control (40–60°C) to avoid azide decomposition .
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Microwave-Assisted Synthesis: Recent protocols using Cu(I) catalysts reduce reaction times to <2 hours but risk thermal degradation of the azide group .
Reactivity and Click Chemistry Applications
CuAAC-Mediated Triazole Formation
The azide group undergoes copper-catalyzed alkyne-azide cycloaddition (CuAAC) with terminal alkynes to form 1,4-disubstituted triazoles, a reaction exploited in drug discovery . For example, coupling with propargyl-modified dexamethasone yields anti-inflammatory conjugates with IC₅₀ values <50 nM in T-cell inhibition assays . Key advantages include:
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Regioselectivity: Exclusive 1,4-triazole formation avoids isomer separation .
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Biocompatibility: Reactions proceed in aqueous buffers (pH 6–8) without damaging biomolecules .
Nucleophilic Substitution
The 4-chloro group is amenable to palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or SNAr reactions. Substitution with morpholine or piperazine generates PKCθ inhibitors with Kᵢ values of 0.2–5 nM, as reported in US7601714B2 .
Therapeutic Applications
PKCθ Inhibition for Autoimmune Diseases
3-Azidomethyl-4-chloro-pyridine serves as a key intermediate in synthesizing pyrimidine-based PKCθ inhibitors . These compounds block T-cell activation by preventing NF-κB and AP-1 signaling, showing efficacy in murine models of rheumatoid arthritis (ED₅₀ = 1.2 mg/kg) and lupus . Clinical candidates derived from this scaffold reduce IL-2 production by 90% at 10 nM concentrations .
Antidiabetic Activity
PKCθ inhibition enhances insulin sensitivity in skeletal muscle by attenuating IRS-1 serine phosphorylation . In db/db mice, oral administration of a triazole derivative (10 mg/kg/day) lowered fasting glucose by 40% over 14 days .
Analytical Characterization
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¹H-NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H2), 7.92 (d, J = 5.1 Hz, 1H, pyridine-H6), 7.45 (d, J = 5.1 Hz, 1H, pyridine-H5), 4.52 (s, 2H, CH₂N₃) .
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IR (KBr): 2105 cm⁻¹ (N₃ stretch), 1550 cm⁻¹ (C=N pyridine) .
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HPLC: Retention time = 6.7 min (C18 column, 70:30 H₂O/MeCN) .
Challenges and Future Directions
Despite its utility, 3-azidomethyl-4-chloro-pyridine’s azide group poses storage challenges (degradation <5% after 6 months at −20°C) . Research priorities include:
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